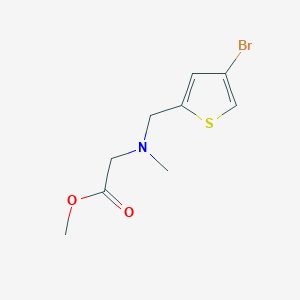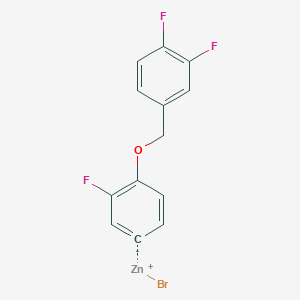
4-(3',4'-DifluorobenZyloxy)-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of organozinc reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated phenols.
Reduction: It can be reduced to form simpler fluorinated aromatic compounds.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles to form diverse derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve temperatures ranging from room temperature to moderate heating (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used extensively in the synthesis of complex organic molecules, particularly those containing fluorine atoms. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of diverse molecular architectures.
Biology and Medicine
In biological and medicinal research, fluorinated compounds are of great interest due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of fluorinated drug candidates and bioactive molecules.
Industry
In the industrial sector, this compound is employed in the production of advanced materials, including fluorinated polymers and specialty chemicals. Its reactivity and versatility make it a key reagent in the development of new materials with improved performance characteristics.
Mécanisme D'action
The mechanism by which 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. This process results in the formation of new carbon-carbon bonds, which are essential for the construction of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenylzinc bromide
- 3,4-Difluorophenylzinc bromide
- 4-(3’,4’-Difluorobenzyloxy)phenylzinc bromide
Uniqueness
Compared to similar compounds, 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it more effective in cross-coupling reactions. Additionally, the benzyloxy group provides further functionalization opportunities, allowing for the synthesis of a broader range of derivatives.
Propriétés
Formule moléculaire |
C13H8BrF3OZn |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-difluoro-4-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-6-5-9(7-12(10)16)8-17-13-4-2-1-3-11(13)15;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GIIOPZLWVKXBRG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=[C-]1)F)OCC2=CC(=C(C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



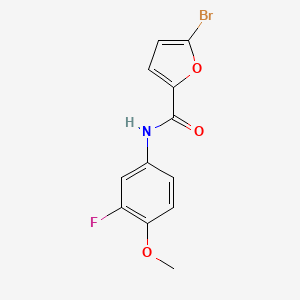
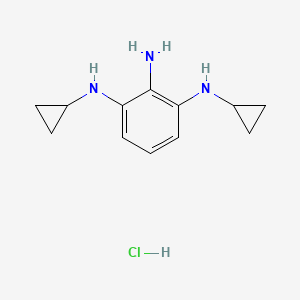


![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
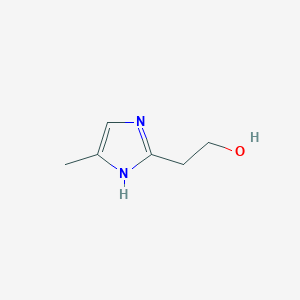
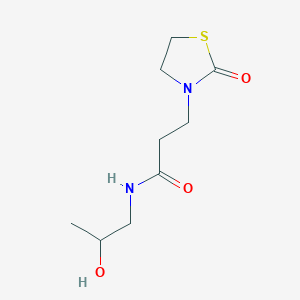
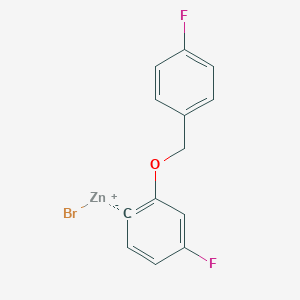
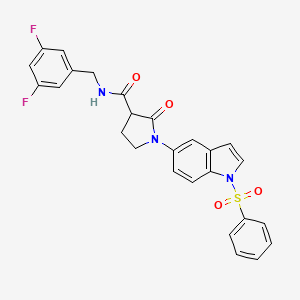
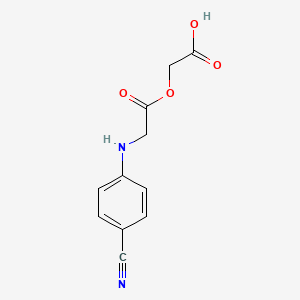
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
